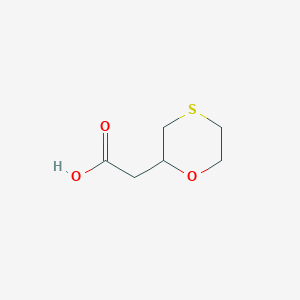

2-(1,4-Oxathian-2-yl)acetic acid

Beschreibung

2-(1,4-Oxathian-2-yl)acetic acid is a substituted acetic acid derivative featuring a 1,4-oxathiane ring system. The 1,4-oxathiane moiety is a six-membered heterocyclic ring containing one oxygen and one sulfur atom at positions 1 and 4, respectively. This compound is cataloged in chemical databases (e.g., Enamine Ltd’s Building Blocks Catalogue) as a research chemical with applications in organic synthesis and pharmaceutical development . The cyclic structure introduces steric constraints and unique electronic properties due to the interplay of oxygen (electron-withdrawing) and sulfur (electron-donating) atoms.

Eigenschaften

CAS-Nummer |

1520913-06-7 |

|---|---|

Molekularformel |

C6H10O3S |

Molekulargewicht |

162.21 g/mol |

IUPAC-Name |

2-(1,4-oxathian-2-yl)acetic acid |

InChI |

InChI=1S/C6H10O3S/c7-6(8)3-5-4-10-2-1-9-5/h5H,1-4H2,(H,7,8) |

InChI-Schlüssel |

UNUOQPWHUPOJRN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCC(O1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-oxathian-2-yl)acetic acid typically involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid . This precursor hydroxy-acid is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to vinyl acetate . The reaction conditions for this synthesis often include the use of potassium fluoride in glacial acetic acid .

Industrial Production Methods

Industrial production methods for 2-(1,4-oxathian-2-yl)acetic acid are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above to achieve higher yields and purity, possibly through the use of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,4-Oxathian-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(1,4-Oxathian-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 2-(1,4-oxathian-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its sulfur atom can participate in redox reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Acetic Acid Derivatives

Structural and Electronic Effects

- Substituent Influence on Acidity: The 1,4-oxathiane ring in the target compound introduces mixed electronic effects: sulfur’s electron-donating capacity may slightly reduce the acidity of the acetic acid proton compared to purely electron-withdrawing groups. The 4-octylphenyl group in 2-(4-Octylphenyl)acetic acid exerts resonance and inductive effects, stabilizing the carboxylate anion and enhancing acidity relative to aliphatic analogs.

- The long alkyl chains in 2-(Tetradecylthio)acetic acid and 2-(4-Octylphenyl)acetic acid enhance lipophilicity, making them more suitable for non-polar applications (e.g., surfactants or lipid-based formulations) .

Hazard Profiles

- 2-(1,4-Oxathian-2-yl)acetic Acid : While specific hazard data are unavailable, structurally similar acetic acid derivatives (e.g., 2-(Tetradecylthio)acetic acid) commonly exhibit skin and eye irritation (H315, H319) due to reactive functional groups .

- 2-(4-Octylphenyl)acetic Acid : Exhibits broader hazards, including acute oral toxicity (H302) and respiratory irritation (H335), likely due to its aromatic backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.